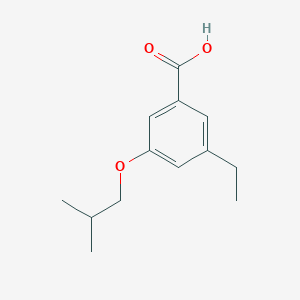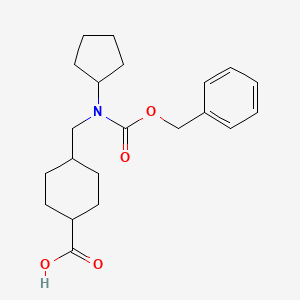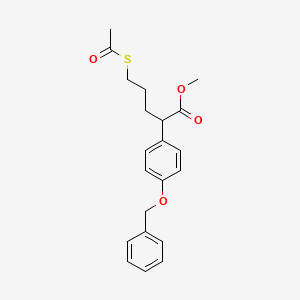
5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylsulfanyl moiety can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. The benzyloxyphenyl group can also interact with hydrophobic regions of proteins, influencing their structure and stability .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester include:
- 5-Acetylsulfanyl-2-(4-methoxyphenyl)pentanoic acid methyl ester
- 5-Acetylsulfanyl-2-(4-ethoxyphenyl)pentanoic acid methyl ester
- 5-Acetylsulfanyl-2-(4-propoxyphenyl)pentanoic acid methyl ester .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the acetylsulfanyl and benzyloxyphenyl groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C21H24O4S |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
methyl 5-acetylsulfanyl-2-(4-phenylmethoxyphenyl)pentanoate |
InChI |
InChI=1S/C21H24O4S/c1-16(22)26-14-6-9-20(21(23)24-2)18-10-12-19(13-11-18)25-15-17-7-4-3-5-8-17/h3-5,7-8,10-13,20H,6,9,14-15H2,1-2H3 |
Clave InChI |
PLVGLZLOESCMTR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCCC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


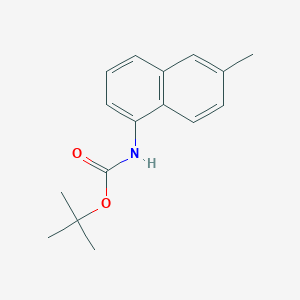
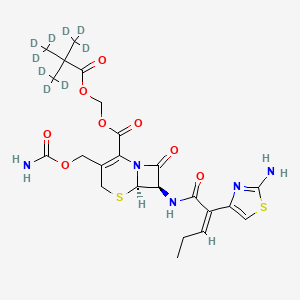


![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)
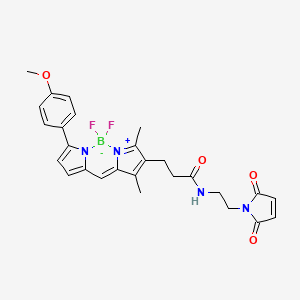
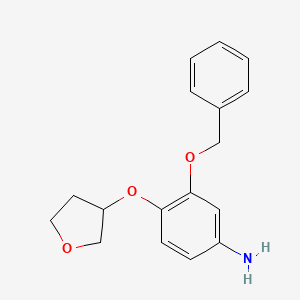
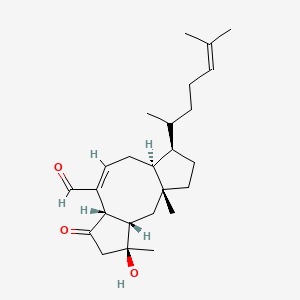
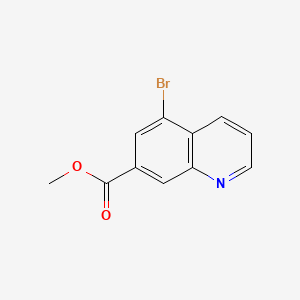
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)

